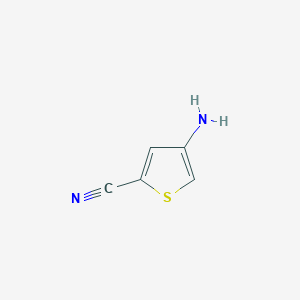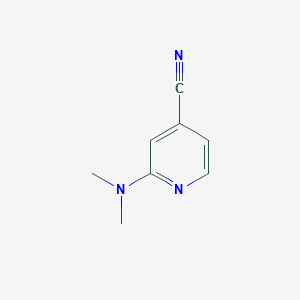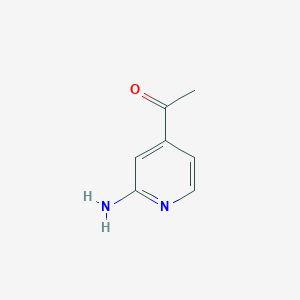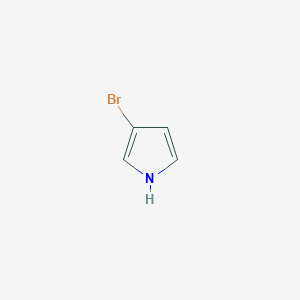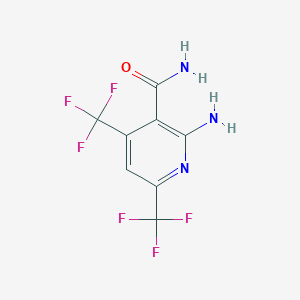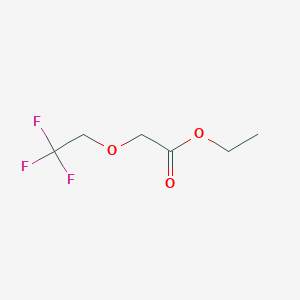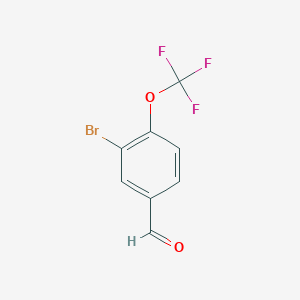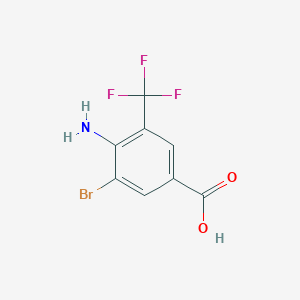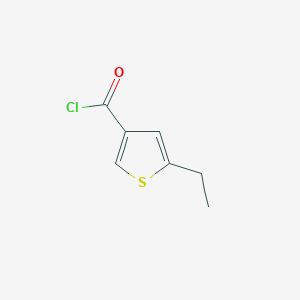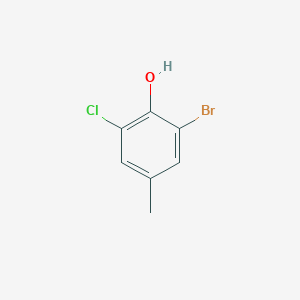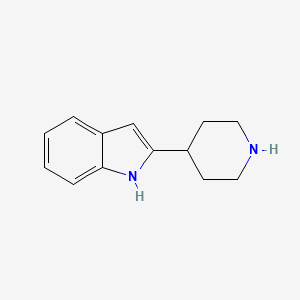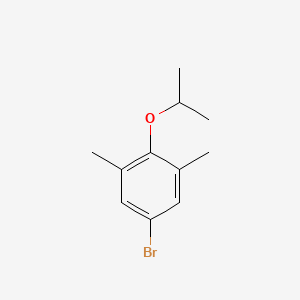
5-Bromo-2-isopropoxy-1,3-dimethylbenzene
Descripción general
Descripción
5-Bromo-2-isopropoxy-1,3-dimethylbenzene: is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropoxy group, and two methyl groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene can be achieved through several methods. One common approach involves the bromination of 2-isopropoxy-1,3-dimethylbenzene. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-isopropoxy-1,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), under inert atmosphere.
Major Products:
Substitution: Formation of 2-isopropoxy-1,3-dimethylbenzene derivatives.
Oxidation: Formation of 5-bromo-2-isopropoxybenzaldehyde or 5-bromo-2-isopropoxybenzoic acid.
Reduction: Formation of 2-isopropoxy-1,3-dimethylbenzene.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-isopropoxy-1,3-dimethylbenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also be used in the development of brominated analogs of biologically active molecules.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug discovery and development. Researchers investigate its activity against various biological targets to identify new therapeutic agents.
Industry: In the industrial sector, this compound is used in the manufacture of advanced materials, such as polymers and resins. Its unique structure imparts desirable properties to the final products, such as enhanced thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene depends on its specific application. In chemical reactions, the bromine atom and isopropoxy group play crucial roles in determining the compound’s reactivity and selectivity. The bromine atom can act as a leaving group in substitution reactions, while the isopropoxy group can undergo oxidation or reduction.
In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The bromine atom’s presence can influence the compound’s binding affinity and specificity, leading to various biological effects. Detailed studies on the compound’s interaction with specific molecular pathways are necessary to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
2-Bromo-1,3-dimethylbenzene: Similar structure but lacks the isopropoxy group.
1-Bromo-2,3-dimethylbenzene: Similar structure but with different substitution pattern.
5-Bromo-1,3-dichloro-2-isopropoxybenzene: Similar structure but with additional chlorine atoms.
Uniqueness: 5-Bromo-2-isopropoxy-1,3-dimethylbenzene is unique due to the presence of both the bromine atom and the isopropoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific synthetic applications and research studies. The isopropoxy group provides steric hindrance and electronic effects that influence the compound’s reactivity and selectivity in various chemical reactions.
Propiedades
IUPAC Name |
5-bromo-1,3-dimethyl-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-7(2)13-11-8(3)5-10(12)6-9(11)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYBRXPQSWOQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C)C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
